2-(4-methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine

Epac1 Epac2 GEF activity

2-(4-Methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine, most commonly referenced by its research code HJC0197 (CAS 1383539-73-8, molecular formula C₁₉H₂₁N₃OS, MW 339.45), is a synthetic small-molecule antagonist of Exchange Proteins directly Activated by cAMP (Epac), a family of Rap1/Rap2 guanine nucleotide exchange factors that mediate cAMP signaling independently of protein kinase A (PKA). The compound belongs to the 5-cyano-6-oxo-1,6-dihydro-pyrimidine chemotype scaffold and emerged from structure-activity relationship (SAR) optimization of the high-throughput screening hit ESI-08, with the 6-cyclopentyl substitution (compound 6h) conferring a balanced dual Epac1/Epac2 antagonism profile.

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
Cat. No. B13371017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNCC2=CN=C(N=C2)SC
InChIInChI=1S/C15H19N3OS/c1-19-14-5-3-12(4-6-14)7-8-16-9-13-10-17-15(20-2)18-11-13/h3-6,10-11,16H,7-9H2,1-2H3
InChIKeyUHPWJNBIFMMLLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine (HJC0197): Compound Identity, Epac Antagonist Class, and Procurement-Relevant Characteristics


2-(4-Methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine, most commonly referenced by its research code HJC0197 (CAS 1383539-73-8, molecular formula C₁₉H₂₁N₃OS, MW 339.45), is a synthetic small-molecule antagonist of Exchange Proteins directly Activated by cAMP (Epac), a family of Rap1/Rap2 guanine nucleotide exchange factors that mediate cAMP signaling independently of protein kinase A (PKA) . The compound belongs to the 5-cyano-6-oxo-1,6-dihydro-pyrimidine chemotype scaffold and emerged from structure-activity relationship (SAR) optimization of the high-throughput screening hit ESI-08, with the 6-cyclopentyl substitution (compound 6h) conferring a balanced dual Epac1/Epac2 antagonism profile . It is commercially available from multiple research-chemical vendors at purities routinely ≥98% and is supplied as a crystalline solid with recommended storage at −20°C .

Why Generic Epac Inhibitor Substitution Fails: Isoform Coverage, Chemotype Divergence, and Concentration-Dependent Artifacts of 2-(4-Methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine (HJC0197)


Epac-targeting tool compounds span multiple chemotypes—5-cyano-6-oxo-1,6-dihydro-pyrimidines (HJC0197, HJC0198), isoxazole-hydrazonopropionitriles (ESI-09), tetrahydroquinolines (CE3F4), and sulfones (ESI-05)—that cannot be interchanged without altering experimental outcomes. Even within the same pyrimidine series, the C-6 substituent alone dictates whether the compound exhibits dual Epac1/Epac2 blockade (cyclopentyl in HJC0197) or Epac2-restricted activity (cyclopropyl in HJC0198), as demonstrated by head-to-head GEF activity assays in the original SAR study . Furthermore, an independent biophysical re-evaluation demonstrated that HJC0197 and ESI-09 both exhibit concentration-dependent general protein-denaturing properties above 25 μM, while ESI-05 does not—making concentration-window awareness indispensable for data interpretability . These compound-specific operational parameters mean that procurement decisions must be guided by quantitative evidence, not class membership.

Product-Specific Quantitative Differentiation Evidence: 2-(4-Methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine (HJC0197) Versus Closest Epac Antagonist Comparators


Dual Epac1/Epac2 GEF Inhibition Versus Epac2-Restricted HJC0198: Direct Head-to-Head Comparison

HJC0197 (6h) at 25 μM inhibits both Epac1-mediated and Epac2-mediated Rap1-GDP exchange activity to basal levels in the presence of equal cAMP concentration (25 μM). In contrast, its closest structural analog HJC0198 (6g, differing only by a cyclopropyl instead of cyclopentyl at the C-6 position of the pyrimidine scaffold) is Epac2-specific and does not suppress Epac1 GEF activity under identical assay conditions . This direct head-to-head functional comparison, performed with purified recombinant full-length Epac1 and Epac2 proteins in the same study, establishes HJC0197 as the only commercially available 5-cyano-6-oxo-1,6-dihydro-pyrimidine that provides simultaneous dual-isoform blockade.

Epac1 Epac2 GEF activity Rap1-GDP exchange isoform selectivity

IC50 Potency and SAR Differentiation: Cyclopentyl-HJC0197 Versus Cyclopropyl-HJC0198 and Parent Hit ESI-08

In the 8-NBD-cAMP competition assay against Epac2, HJC0197 (6h) exhibits an IC50 of 5.9 μM with a relative potency of 8.1-fold versus cAMP (IC50 cAMP = 48 μM). Its close analog HJC0198 (6g) shows a slightly lower IC50 of 4.0 μM (relative potency 12-fold), while the parent HTS hit ESI-08 (compound 1) displays an IC50 of 8.4 μM (relative potency 5.7-fold) . Although HJC0198 is marginally more potent on Epac2, the cyclopentyl moiety of HJC0197 provides the balanced dual-isoform profile that neither the cyclopropyl (HJC0198) nor the cyclohexyl (ESI-08) substituent achieves, with the 6-isopropyl analog (6f, IC50 12.7 μM) and the 6-(N-methylpiperidyl) analog (6i, IC50 127 μM) being substantially weaker .

IC50 structure-activity relationship Epac2 binding 8-NBD-cAMP competition pyrimidine scaffold

PKA Counter-Screening Selectivity: HJC0197 Versus H89 and Cross-Class Comparison to ESI-09

At 25 μM, HJC0197 (6h) does not alter cAMP-induced type I or type II PKA holoenzyme activation, whereas H89 (25 μM), a selective PKA inhibitor used as a positive control, completely blocks both type I and II PKA activities . HJC0198 (6g) and ESI-08 likewise spare PKA at 25 μM . For cross-class context, ESI-09—a chemically distinct Epac inhibitor from the isoxazole-hydrazonopropionitrile class—has been reported to exhibit >100-fold selectivity for Epac over PKA (IC50 Epac2 = 1.4 μM, Epac1 = 3.2 μM) . The pyrimidine-series compounds (HJC0197, HJC0198, ESI-08) have not been quantitatively benchmarked for PKA IC50 values, but the functional PKA-sparing at 25 μM is directly demonstrated.

PKA selectivity cAMP signaling holoenzyme activity pathway specificity counter-screening

Cellular Target Engagement: Complete Epac1/Epac2-Mediated Akt Phosphorylation Blockade at 10 μM in HEK293 Cells

Pretreatment of HEK293 cells ectopically expressing Epac1 or Epac2 with 10 μM HJC0197 (6h) for 5 minutes, followed by stimulation with the membrane-permeable Epac-selective agonist 007-am, completely blocked Epac1- and Epac2-mediated phosphorylation of Akt at both T308 and S473 residues . HJC0198 (6g) at 10 μM likewise suppressed Akt phosphorylation in both Epac1- and Epac2-expressing cells, confirming that the pyrimidine scaffold achieves intracellular target engagement in a cellular context . This cellular efficacy data distinguishes HJC0197 from compounds that demonstrate biochemical inhibition but fail to translate to intact-cell systems.

Akt phosphorylation cellular efficacy HEK293 target engagement Epac signaling

Protein Denaturing Liability: Concentration-Dependent Artifact Risk of HJC0197 Relative to ESI-05

An independent biophysical characterization by Rehmann et al. (2013) demonstrated that HJC0197 exhibits general protein-denaturing and destabilizing properties at concentrations of 25 μM and above, as measured by Thermal Shift Assays (TSA) across six structurally unrelated proteins (Epac1, Epac2fl, RapGEF6, Rlf, GST, and lysozyme) . ESI-09 shares this liability. In contrast, ESI-05 was confirmed as a direct, selective Epac2 inhibitor that does not cause protein denaturation in TSA . The denaturing effect of HJC0197 is characterized by high Sypro Orange fluorescence at low temperatures (indicating immediate unfolding) and concentration-dependent melting-point depression . This evidence does not negate the utility of HJC0197 but instead defines a critical operational boundary: cellular experiments using HJC0197 at ≤10 μM (where complete Akt phosphorylation blockade is achieved ) operate within a window below the denaturation threshold.

protein denaturation thermal shift assay false positive assay artifact concentration window

Solubility and Formulation Profile: Enabling Flexibility Across In Vitro and In Vivo Experimental Setups

HJC0197 exhibits DMSO solubility of ≥68 mg/mL (~200 mM), ethanol solubility of 14 mg/mL (~41 mM), and aqueous solubility of 8 mg/mL (~24 mM), enabling preparation of concentrated stock solutions suitable for both in vitro biochemical assays and cellular treatments . For in vivo applications, a homogeneous suspension at ≥5 mg/mL can be prepared using CMC-Na (carboxymethylcellulose sodium) as a vehicle . This solubility profile supports the concentration ranges required for both the cellular efficacious window (≤10 μM) and the biochemical assay range (25 μM for GEF assays). The compound is supplied as a crystalline solid with ≥98% purity (typically 99.98% for research-grade lots) and is stable for 3 years as powder at −20°C .

solubility DMSO formulation in vivo dosing CMC-Na suspension

Optimal Research Application Scenarios for 2-(4-Methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine (HJC0197) Based on Quantitative Differentiation Evidence


Simultaneous Pharmacological Blockade of Both Epac1 and Epac2 to Dissect Total Epac-Dependent Versus PKA-Dependent cAMP Signaling

When the experimental objective is to globally suppress Epac-mediated signaling while leaving PKA activity intact, HJC0197 is the preferred single-agent tool compound within the 5-cyano-6-oxo-1,6-dihydro-pyrimidine series. As demonstrated by Chen et al., HJC0197 (6h) at 25 μM inhibits both Epac1- and Epac2-mediated Rap1-GDP exchange to basal levels in biochemical assays, while completely sparing type I and II PKA holoenzyme activities . Its closest analog HJC0198 (6g) cannot substitute in this application because it is Epac2-restricted and does not inhibit Epac1 GEF activity . Investigators should operate at ≤10 μM in cellular systems (where complete Akt phosphorylation blockade is achieved) to remain below the 25 μM protein-denaturing threshold identified by Rehmann et al. .

Mechanistic Studies of Chondrogenesis and Cartilage Formation Requiring Epac Pathway Dissection

HJC0197 has been specifically validated in the chicken micromass chondrogenesis model, where its dual Epac1/Epac2 inhibition was used to demonstrate that mechanical loading stimulates cartilage formation via PKA/CREB-Sox9 and PP2A pathways independently of Epac . Treatment with HJC0197 enhanced cartilage formation in an additive manner with mechanical stimulation, confirming that the chondrogenesis-promoting effect of mechanical load was Epac-independent . For researchers studying musculoskeletal cAMP signaling, HJC0197 provides a published, pathway-validated tool that no other Epac inhibitor has been similarly benchmarked for in this biological context.

Pancreatic Cancer Cell Migration and Invasion Studies Leveraging Dual Epac Isoform Coverage

HJC0197 has been shown to block pancreatic cancer cell migration and invasion through selective inhibition of cAMP-induced Epac activation . The dual Epac1/Epac2 coverage of HJC0197 is mechanistically relevant because both Epac isoforms are implicated in cancer cell motility pathways, and selective inhibition of only one isoform may leave compensatory signaling through the other intact. Researchers investigating Epac-dependent cancer phenotypes should note that HJC0197 and ESI-09 both exhibit Epac-independent mitochondrial uncoupling activity under glucose-starved acidic conditions , and therefore appropriate controls (e.g., Epac knockout/knockdown validation, or rescue experiments with Epac-selective agonists) are essential to attribute observed effects specifically to Epac antagonism.

SAR and Medicinal Chemistry Programs Targeting the cAMP-Binding Domain of Epac Proteins

HJC0197 serves as a key reference compound for medicinal chemistry campaigns exploring the 5-cyano-6-oxo-1,6-dihydro-pyrimidine scaffold. Its crystallographically informed molecular docking pose within the Epac2 cAMP-binding domain—showing the cyclopentyl moiety engaging hydrophobic residues Phe367, Ala407, Ala412, Pro413, Ala415, Ala416, and Ile418, and the 2-benzylsulfanyl group interacting with Val447, Phe403, Lys405, and Leu406 —provides a rational structural basis for further optimization. Its balanced dual-isoform profile (IC50 Epac2 = 5.9 μM, relative potency 8.1× cAMP) also serves as a benchmark for evaluating next-generation analogs with improved potency while maintaining or tuning isoform selectivity.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.